Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a thienopyrimidine core, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Hydroxy and Methyl Groups: Functionalization of the thienopyrimidine core with hydroxy and methyl groups is achieved through selective reactions, often involving reagents like methyl iodide and sodium hydroxide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, using piperazine or its derivatives.
Formation of the Ester Group: The final step involves esterification, typically using ethyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Piperazine derivatives in the presence of a suitable base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and varying functional groups.
Ester Derivatives: Compounds with ester functional groups and different core structures.
Uniqueness
Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate is unique due to its combination of a thienopyrimidine core, a piperazine ring, and an ester group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H22N4O4S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O4S2/c1-3-25-17(24)21-6-4-20(5-7-21)14(22)10-26-9-13-18-15(23)12-8-11(2)27-16(12)19-13/h8H,3-7,9-10H2,1-2H3,(H,18,19,23) |
InChI Key |
OHMKRAMKJNUUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC2=NC3=C(C=C(S3)C)C(=O)N2 |
Origin of Product |
United States |
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